

Spectroscopic Profile of 2-(trifluoromethyl)phenylthiourea: A Technical Guide

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Compound of Interest

Compound Name: **2-(trifluoromethyl)phenylthiourea**

Cat. No.: **B156821**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(trifluoromethyl)phenylthiourea** (CAS Number: 1736-71-6). The information detailed herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.

Molecular and Physical Properties

Property	Value
Chemical Name	2-(trifluoromethyl)phenylthiourea
Synonyms	N-[2-(trifluoromethyl)phenyl]thiourea, 1-[2-(trifluoromethyl)phenyl]-2-thiourea
CAS Number	1736-71-6
Molecular Formula	C ₈ H ₇ F ₃ N ₂ S
Molecular Weight	220.21 g/mol
Exact Mass	220.028204 g/mol

Spectroscopic Data

While a complete set of publicly available, raw experimental spectra for **2-(trifluoromethyl)phenylthiourea** is limited, the following tables summarize the expected and reported spectroscopic characteristics based on data for structurally similar compounds and information from chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **2-(trifluoromethyl)phenylthiourea**, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key structural information.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 9.5 - 10.5	Singlet (broad)	1H	NH (thiourea)
~ 7.8 - 8.2	Multiplet	1H	Ar-H
~ 7.2 - 7.7	Multiplet	3H	Ar-H
~ 7.0 - 8.0	Singlet (broad)	2H	NH ₂ (thiourea)

Note: The chemical shifts of N-H protons are highly dependent on solvent and concentration and may appear as broad signals.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 180 - 185	C=S (thiourea)
~ 135 - 140	Ar-C (quaternary)
~ 120 - 135	Ar-CH
~ 122 - 128 (quartet)	CF_3
~ 115 - 125	Ar-C (quaternary, attached to CF_3)

Note: The carbon attached to the CF_3 group will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted ^{19}F NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -60 to -65	Singlet	CF_3

Note: The chemical shift is referenced to CFCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(trifluoromethyl)phenylthiourea** is expected to show characteristic absorption bands for the N-H, C=S, and C-F bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Medium-Strong	N-H stretching (thiourea)
1600 - 1450	Medium-Strong	Aromatic C=C stretching
1350 - 1100	Strong	C-F stretching (trifluoromethyl)
1300 - 1100	Medium-Strong	C-N stretching
800 - 700	Medium-Strong	C=S stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
220	[M] ⁺ (Molecular ion)
201	[M - F] ⁺
161	[M - CSN] ⁺ or [CF ₃ C ₆ H ₄ NH ₂] ⁺
145	[CF ₃ C ₆ H ₄] ⁺
77	[C ₆ H ₅] ⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(trifluoromethyl)phenylthiourea** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Acquire the ^1H , ^{13}C , and ^{19}F NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ^1H NMR.
- ^{19}F NMR: Acquire the spectrum using a suitable pulse sequence. Use a fluorine-containing reference standard, such as CFCl_3 (0 ppm), either internally or externally.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

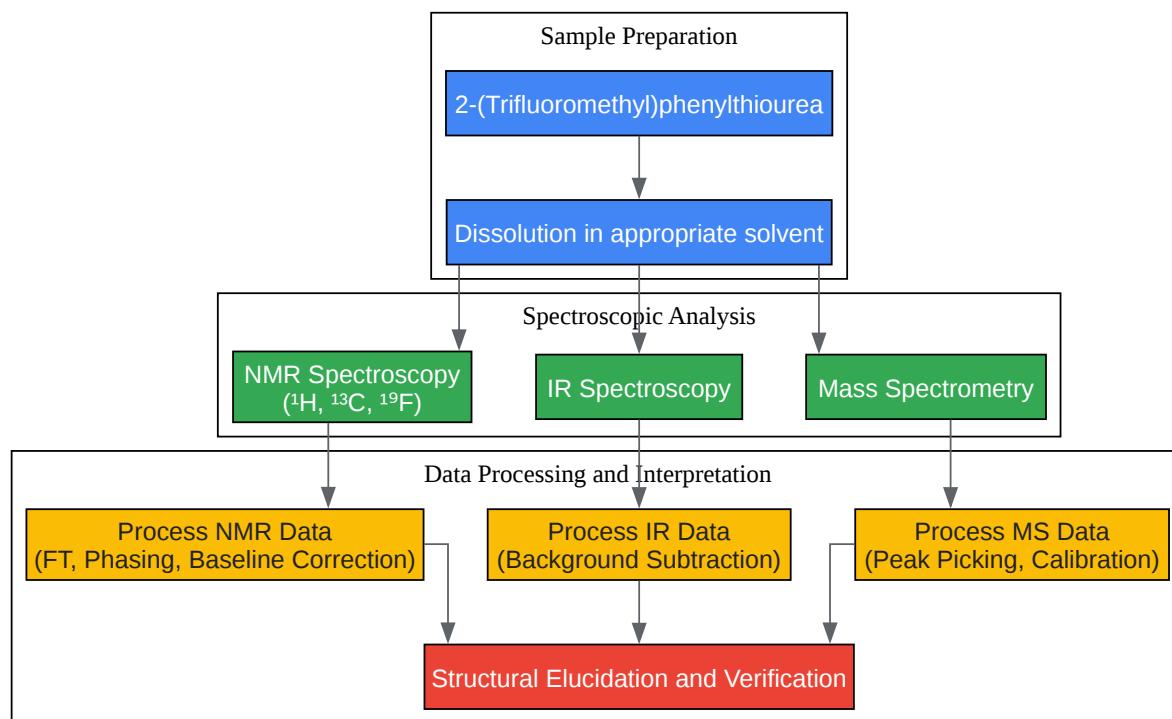
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-(trifluoromethyl)phenylthiourea**.



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Caption: General workflow for spectroscopic analysis.

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